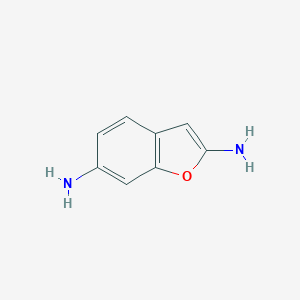

1-Benzofuran-2,6-diamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Benzofuran-2,6-diamine, also known as this compound, is a useful research compound. Its molecular formula is C8H8N2O and its molecular weight is 148.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

1-Benzofuran-2,6-diamine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Overview

This compound features a benzofuran ring system, which is known for its diverse biological activities. The presence of amino groups at the 2 and 6 positions enhances its reactivity and interaction with various biological targets. The molecular formula is C8H8N2O with a molecular weight of approximately 148.16 g/mol.

Biological Activities

Research indicates that benzofuran derivatives exhibit a wide range of biological activities, including:

- Anticancer Activity : Benzofuran derivatives have shown significant cytotoxic effects against various cancer cell lines. For instance, studies have reported that this compound induces apoptosis in human leukemia cells (K562), increasing reactive oxygen species (ROS) levels and activating caspases involved in the apoptotic pathway .

- Anti-inflammatory Effects : Compounds containing the benzofuran structure have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-α and IL-1 .

- Antimicrobial Properties : Some studies suggest that benzofuran derivatives possess antibacterial and antifungal activities, making them candidates for developing new antimicrobial agents .

The mechanisms by which this compound exerts its biological effects include:

- Induction of Apoptosis : The compound has been shown to increase the levels of ROS in cancer cells, leading to mitochondrial dysfunction and subsequent apoptosis through the activation of caspases .

- Inhibition of Inflammatory Pathways : It modulates signaling pathways related to inflammation, such as NF-κB, thereby reducing the expression of inflammatory mediators .

Case Study 1: Anticancer Properties

A study evaluated the anticancer effects of this compound on various cancer cell lines. The results indicated that treatment with this compound resulted in significant growth inhibition across multiple types of cancer cells:

- Leukemia (K562) : Inhibition rate of approximately 60%

- Non-small Cell Lung Cancer (NCI-H460) : Inhibition rate of about 80%

- Colon Cancer (HCT116) : Inhibition rate nearing 72% .

Case Study 2: Anti-inflammatory Activity

In an experimental model using macrophages exposed to lipopolysaccharides (LPS), this compound significantly suppressed the production of nitric oxide and prostaglandin E2. The IC50 values ranged from 1.5 to 19.3 µM for various inflammatory mediators, highlighting its potential as an anti-inflammatory agent .

Comparative Analysis

科学的研究の応用

Pharmaceutical Applications

1-Benzofuran-2,6-diamine exhibits notable biological activities, making it a candidate for drug development. Some of the key applications include:

- Anti-inflammatory Properties : Compounds derived from benzofuran structures have demonstrated anti-inflammatory effects. For instance, research indicates that benzofuran derivatives can inhibit pro-inflammatory mediators such as TNF and IL-1, suggesting potential for treating conditions like osteoarthritis .

- Anticancer Activity : Preliminary studies show that this compound may interact with specific enzymes or receptors involved in cancer pathways. Further investigation into its binding affinities is ongoing .

- Antimicrobial Effects : The compound has shown promise against various pathogens, indicating potential applications in developing new antibiotics or antifungal agents .

Synthetic Applications

This compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical reactions allows for the creation of more complex molecules. Noteworthy synthetic applications include:

- Synthesis of Functionalized Benzofurans : The compound can be used in radical coupling reactions to produce 3-substituted benzofurans with diverse functionalities. These derivatives are useful in both medicinal chemistry and agricultural applications as potential pesticides .

- Optoelectronic Materials : Research has indicated that benzofuran derivatives can be utilized in the development of organic light-emitting diodes (OLEDs), showcasing their potential in electronic applications .

Anti-inflammatory Research

A study highlighted the efficacy of benzofuran derivatives in reducing inflammatory markers in osteoarthritis models. The compound exhibited significant inhibition of mediators like RANTES and CRP, positioning it as a promising candidate for further clinical trials .

Synthesis of Novel Derivatives

Research demonstrated a synthetic route to create benzofuran-fused phosphole derivatives using this compound as a precursor. These derivatives displayed unique electronic properties suitable for optoelectronic devices .

Comparison with Related Compounds

The following table summarizes the structural features and unique properties of compounds related to this compound:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 1-Benzofuran-3-carboxylic acid | Carboxylic acid group at position 3 | Exhibits different reactivity due to carboxyl group |

| Benzofuran | Simple benzofuran without amino groups | Lacks the biological activity associated with amines |

| 2-Aminobenzofuran | Amino group at position 2 | Similar reactivity but different biological profile |

特性

IUPAC Name |

1-benzofuran-2,6-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c9-6-2-1-5-3-8(10)11-7(5)4-6/h1-4H,9-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIIINSQKWDUJRI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)OC(=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40612489 |

Source

|

| Record name | 1-Benzofuran-2,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40612489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

184168-76-1 |

Source

|

| Record name | 1-Benzofuran-2,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40612489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。